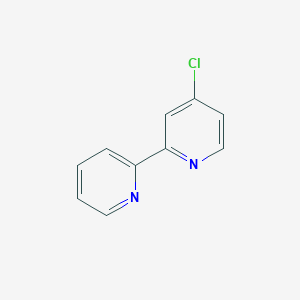

4-Chloro-2,2'-bipyridine

Overview

Description

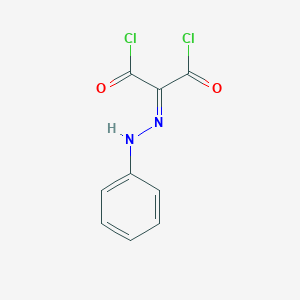

4-Chloro-2,2’-bipyridine is a chemical compound with the molecular formula C10H7ClN2 . It is widely utilized in the field of supramolecular chemistry, which is used to manufacture double helicates, dendrimers, micelles, and metallo-supramolecular polymers .

Synthesis Analysis

The synthesis of bipyridine cobalt complexes has been reported in the literature . Aqueous-soluble bipyridine cobalt (II/III) complexes act as direct redox mediators in photosystem I-based biophotovoltaic devices . Synthetic schemes to form these cobalt redox mediator complexes have been described .Molecular Structure Analysis

The molecular weight of 4-Chloro-2,2’-bipyridine is 190.63 . The InChI code is 1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H .Chemical Reactions Analysis

Bipyridines and their derivatives are extensively used in various applications, including as ligands in transition-metal catalysis . They are also used in the creation of photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-2,2’-bipyridine is solid . It is stored in an inert atmosphere at 2-8°C . The compound is known to exist in multiple solid-state forms, including anhydrate, dihydrate, and various solvates with carboxylic acids .Scientific Research Applications

Photophysical and Redox Properties

4-Chloro-2,2'-bipyridine has been used in the synthesis and study of cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibit oxidation centered on an Ir−(C-) σ-bond and ligand-centered reduction processes. They are also luminescent from 3MLCT levels, both at 77 K in a rigid matrix and at 298 K in fluid solution. The redox and absorption properties of these complexes are relatively insensitive to the remote substituents on the bipyridine ligand (Neve et al., 1999).

Coordination Compounds for Photovoltaic Applications

Coordination compounds using this compound have been prepared for attachment to semiconductor metal oxide surfaces. These compounds exhibit specific optical and redox properties and have been analyzed for their binding to porous nanostructured TiO2 films. Such compounds are significant in photovoltaic applications, indicating that intimate electronic coupling between the surface link and the chromophoric ligand is not a strict requirement for effective sensitizers (Heimer et al., 1996).

Building Blocks for Responsive Compounds and Materials

Mono- and di-quaternized 4,4′-bipyridine derivatives, including this compound variants, are used as building blocks for various multifunctional chromic materials/compounds. They are particularly notable for their redox activity and electrochromic aptitude, contributing to interesting phenomena like various types of chromism. These materials are often characterized as multifunctional due to their solvent-/medium- and environment-responsive nature (Papadakis, 2019).

Synthesis of Amino-Functionalized Derivatives

This compound is used in the synthesis of amino-functionalized derivatives, serving as versatile building blocks for sophisticated chelating ligands. These derivatives are synthesized through various homo- and cross-coupling procedures, demonstrating their synthetic versatility for different applications (Hapke et al., 2007).

Enhanced Nucleophilic Substitution in Coordination

The chemical reactivity of 4,4'-dichloro-2,2'-bipyridine changes significantly upon coordination to metal centers. When coordinated, the chlorine atoms become susceptible to nucleophilic displacement, indicating a profound effect of coordination on chemical reactivity and potential applications in catalysis and material science (Adamczak et al., 2019).

Photogeneration of Hydrogen from Water

Platinum(II) bi- and terpyridyl chloro complexes with 4,4'-dicarboxyl-2,2'-bipyridine and related structures are investigated for their role in photocatalytic production of hydrogen from water. These complexes have been studied to understand the nature of the active catalyst in such systems, which is essential for advancing photocatalytic applications (Du et al., 2008).

Safety and Hazards

Future Directions

Bipyridines and their derivatives have extensive applications in various fields, including as fundamental components in biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The future directions of research on 4-Chloro-2,2’-bipyridine and similar compounds will likely continue to explore these applications and potentially discover new ones.

Mechanism of Action

Target of Action

4-Chloro-2,2’-bipyridine is a type of bipyridine compound Bipyridine compounds are generally known to interact with various metal ions .

Mode of Action

It’s known that bipyridine compounds can form coordination polymers by interacting with various metal ions through their nitrogen atoms .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant .

Result of Action

As a bipyridine compound, it’s known to interact with various metal ions, which could potentially influence cellular processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .

properties

IUPAC Name |

4-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGJZGCPOORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570005 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14162-94-8 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the synthesis of chiral complexes using ligands derived from 4-chloro-2,2'-bipyridine. Why is chirality important in this context?

A1: Chirality plays a crucial role in coordination chemistry, especially when these complexes are used in areas like catalysis or materials science. [] Many biological systems are inherently chiral, meaning they exhibit a specific three-dimensional orientation. Chiral catalysts, like the copper, silver, and palladium complexes synthesized in the study, can selectively interact with other chiral molecules. This selectivity is vital for developing efficient asymmetric catalysts capable of producing enantiomerically pure compounds, which are essential in pharmaceuticals and other fields. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)